molecular formula C11H7NO B014798 6-Cyano-2-naphthol CAS No. 52927-22-7

6-Cyano-2-naphthol

Cat. No. B014798
CAS RN: 52927-22-7
M. Wt: 169.18 g/mol
InChI Key: WKTNIBWKHNIPQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Cyano-2-naphthol can be synthesized through a multi-step process involving the bromination of 2-naphthol, followed by cyanation. A study by Zhuang Yuan-yuan et al. (2014) describes a two-step one-pot process for preparing 6-bromo-2-naphthol with high yield, which is then converted to this compound using copper(I) cyanide with a yield of 91.2% (Zhuang Yuan-yuan et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound includes a naphthalene ring with a cyano group attached at the 6th position and a hydroxyl group at the 2nd position. This structure contributes to its distinct chemical properties and reactivity. Studies on similar naphthalene derivatives highlight the importance of substituent positions and types on the overall behavior and reactivity of the compounds, although specific studies on this compound's structure are limited.

Chemical Reactions and Properties

The chemical reactivity of this compound involves its participation in various organic reactions, including cycloadditions and cross-coupling reactions. For instance, the electrophilic cyclization of alkynes can be utilized for the synthesis of naphthalenes and 2-naphthols, showcasing the compound's versatility in organic synthesis (Xiaoxiang Zhang et al., 2006).

Scientific Research Applications

  • Environmental Applications : Carbon nanotubes enhance the adsorption affinity of phenolic compounds like 6-Cyano-2-naphthol, which can be leveraged for environmental cleanup applications (Lin & Xing, 2008).

  • Asymmetric Synthesis : Cyclodextrins facilitate the asymmetric synthesis of binaphthyl derivatives and naproxen in the presence of this compound, showcasing its potential in pharmaceutical synthesis (Trotta, Cravotto, & Rossignoli, 2002).

  • Chemical Interactions : The interaction between this compound and cyclodextrins results in different pH and pKa shifts, with implications for chemical sensing and modulation (Hossen & Sahu, 2021).

  • Synthesis of Naphthalenes : Electrophilic cyclization of alkynes can produce various substituted naphthalenes, including 2-naphthols, highlighting the role of this compound in complex organic syntheses (Zhang, Sarkar, & Larock, 2006).

  • Biological Oxidation : The marine cyanobacterium Oscillatoria sp. oxidizes naphthalene predominantly to 1-naphthol, demonstrating the biological transformations of naphthalene compounds (Narro, Cerniglia, Van Baalen, & Gibson, 1992).

  • Ice Confinement Effects : Ice confinement significantly enhances the solubility and aggregation of this compound in frozen solutions, an interesting phenomenon for studies in cryochemistry and environmental science (Muto, Harada, Fukuhara, & Okada, 2020).

  • Photoacidity Studies : The photoacidity of derivatives like 6-perfluoromethylsulfonyl-2-naphthol is higher than this compound, aiding in understanding photochemical reactions (Clower et al., 2002).

Mechanism of Action

6-Cyano-2-naphthol acts as a superphotoacid, protonating PANI-ES to form PANI-EB, which shows enhanced conductivity .

Safety and Hazards

6-Cyano-2-naphthol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and to seek medical advice if irritation persists .

properties

IUPAC Name

6-hydroxynaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTNIBWKHNIPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404614
Record name 6-Cyano-2-naphthol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52927-22-7
Record name 6-Cyano-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Cyano-2-naphthol
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Synthesis routes and methods I

Procedure details

Copper (I) cyanide (2.73 g, 0.03 mol) was added to a solution containing 5 g (0.022 mol) 6-bromo-2-hydroxynaphthalene in 25 ml of dry N-methyl-2-pyrrolidinone and refluxed at 200° C. under nitrogen for 1.5 h. The reaction mixture was cooled to 100° C., poured into a solution of iron(III) chloride (5.9 g) in water (91 ml) and concentrated hydrochloric acid (3.18 ml), and stirred at 60° C. for 30 min. The obtained mixture was extracted with ethyl ether. The ether layer was treated with charcoal, dried over anhydrous sodium sulfate, and then evaporated to dryness. The obtained solid was recrystallized from water to yield 2.04 g (54%) white solid. 1H-NMR (CDCl3, TMS, δ in ppm): 5.60 (s, 1H, --OH), 7.10-8.07 (m, 6, aromatic protons).
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
91 mL
Type
solvent
Reaction Step Three
Quantity
3.18 mL
Type
solvent
Reaction Step Three
Quantity
5.9 g
Type
catalyst
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

A solution of 6-bromo-2-naphthol (25.0 g, 112 mmol) and copper(I) cyanide (11 g, 123 mmol) in DMF (30 mL) was heated to 135° C., stirred for 18 hours, cooled to room temperature, diluted with ethyl acetate (50 mL), triturated with 10% sodium hydroxide, and filtered through diatomaceous earth (Celite®). The filtrate was adjusted to pH 2 and extracted with ethyl acetate. The combined extracts were concentrated, dissolved in ethanol (150 mL), triturated with water, and filtered to provide the desired product.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key properties of 6-Cyano-2-naphthol that make it useful in research?

A: this compound is a weak organic acid with notable photoacidic properties. This means its acidity increases significantly upon excitation with light, allowing for controlled proton transfer reactions. [, ] This characteristic makes it valuable in studying proton transfer dynamics and applications like fluorescence modulation. []

Q2: How does the structure of this compound relate to its photoacidity?

A: The presence of both the cyano (-CN) group and the hydroxyl (-OH) group on the naphthalene ring contributes to its photoacidity. The cyano group acts as a strong electron-withdrawing group, enhancing the acidity of the hydroxyl group in the excited state. [] Studies have shown that replacing the cyano group with other substituents, like sulfonate, can alter the photoacidity, demonstrating the importance of structure-activity relationships. []

Q3: How does confinement within a cyclodextrin cavity affect the fluorescence of this compound?

A: Studies have shown that encapsulation of this compound within β-cyclodextrin leads to minimal fluorescence modulation. [] This observation, in contrast to other 2-naphthol derivatives, is attributed to the high photoacidity of this compound. [] This highlights the influence of the microenvironment on the photophysical properties of this compound. []

Q4: Can you describe a practical application of this compound in sensing?

A: this compound has been successfully incorporated into a ratiometric fluorescent probe, Naph-DFOB, for the detection of hypochlorite (ClO-). [] The probe utilizes the ClO--triggered chlorination of this compound and the resulting decrease in pKa to achieve selective and sensitive detection. [] This probe has shown promise for imaging intracellular ClO- in living cells. []

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